molecular formula C16H26N2O6 B5212616 N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate

Katalognummer B5212616
Molekulargewicht: 342.39 g/mol
InChI-Schlüssel: NHGNQPRLAYZIIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, also known as BRL-37344, is a selective β3-adrenoceptor agonist. It was first synthesized in 1992 by a team of researchers from the University of Bristol, UK. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including obesity, diabetes, and cardiovascular diseases.

Wirkmechanismus

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is a selective β3-adrenoceptor agonist, which means that it selectively activates the β3-adrenoceptor subtype. The β3-adrenoceptor is primarily found in adipose tissue, where it regulates lipolysis and thermogenesis. Activation of the β3-adrenoceptor by N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate leads to an increase in lipolysis and thermogenesis, which in turn leads to weight loss and improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has several biochemical and physiological effects, including increased energy expenditure, reduced food intake, improved glucose tolerance and insulin sensitivity, and improved cardiac function and blood pressure. These effects are primarily mediated by the activation of the β3-adrenoceptor in adipose tissue.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate for lab experiments is its selectivity for the β3-adrenoceptor, which allows for the study of the specific effects of β3-adrenoceptor activation. However, one of the limitations of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is its relatively low potency compared to other β3-adrenoceptor agonists, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, including:
1. Further investigation of its potential therapeutic applications in obesity, diabetes, and cardiovascular diseases.
2. Development of more potent and selective β3-adrenoceptor agonists for use in lab experiments and potential clinical applications.
3. Investigation of the molecular mechanisms underlying the effects of β3-adrenoceptor activation by N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate.
4. Investigation of the potential side effects and safety profile of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, particularly with regard to its potential use as a therapeutic agent.

Synthesemethoden

The synthesis of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate involves several steps, starting with the reaction of 4-ethylphenol with epichlorohydrin to form 2-(4-ethylphenoxy)ethanol. This is followed by the reaction of the latter with 2-(2-aminoethoxy)ethanol to form N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine. Finally, the oxalate salt of the compound is obtained by reacting it with oxalic acid.

Wissenschaftliche Forschungsanwendungen

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been extensively studied for its potential therapeutic applications in various fields. In the field of obesity, it has been shown to promote weight loss by increasing energy expenditure and reducing food intake. In the field of diabetes, it has been shown to improve glucose tolerance and insulin sensitivity. In the field of cardiovascular diseases, it has been shown to improve cardiac function and reduce blood pressure.

Eigenschaften

IUPAC Name

N'-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2.C2H2O4/c1-2-13-3-5-14(6-4-13)18-12-11-17-10-9-16-8-7-15;3-1(4)2(5)6/h3-6,16H,2,7-12,15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGNQPRLAYZIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.